Cyp51-IN-15
CAS No.:
Cat. No.: VC16614977
Molecular Formula: C19H15Cl2F3N2O
Molecular Weight: 415.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15Cl2F3N2O |
|---|---|
| Molecular Weight | 415.2 g/mol |
| IUPAC Name | 1-[(2S)-2-(2,4-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole |
| Standard InChI | InChI=1S/C19H15Cl2F3N2O/c20-15-4-5-16(17(21)9-15)18(10-26-7-6-25-12-26)27-11-13-2-1-3-14(8-13)19(22,23)24/h1-9,12,18H,10-11H2/t18-/m1/s1 |
| Standard InChI Key | CBMWGESHWRXHPH-GOSISDBHSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cyp51-IN-15 features a chloro-trifluoromethyl-phenyl core linked to a dichlorophenyl group via a nitrogen-containing heterocycle. Key structural elements include:
-
Dichlorophenyl moiety: Enhances hydrophobic interactions within the CYP51 substrate-binding cavity.
-
Trifluoromethyl group: Improves metabolic stability and membrane permeability.
-
Chlorine substituents: Contribute to binding affinity by forming halogen bonds with active-site residues .
The compound’s rigidity aligns with the highly conserved substrate-binding cavity of CYP51, as observed in X-ray crystallography studies of related inhibitors .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅Cl₂F₃N₂O |
| Molecular Weight | 415.24 g/mol |
| CAS Number | 3034186-60-9 |
| Solubility (DMSO) | 10 mM |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Cyp51-IN-15’s low aqueous solubility necessitates formulation with solubilizing agents such as PEG300 or corn oil for in vivo administration .
Mechanism of Action
Target Engagement
Cyp51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in ergosterol biosynthesis. Cyp51-IN-15 binds to the heme iron of CYP51 via a nitrogen atom in its heterocyclic ring, disrupting the enzyme’s ability to oxygenate its substrate. Spectral binding assays confirm a type II binding mode, characterized by a shift in the Soret band from 417 nm to 423 nm upon inhibitor binding .
Selectivity Profile
While Cyp51-IN-15 exhibits high affinity for T. cruzi CYP51 (Kd = 12 nM), it shows >100-fold selectivity over human CYP51, minimizing off-target effects. Cheminformatic analysis reveals similarity to inhibitors of CYP4 and CYP17, suggesting potential cross-reactivity in metabolic pathways, though this remains unconfirmed experimentally .
Synthesis and Structure-Activity Relationships (SAR)
Synthetic Route
The synthesis of Cyp51-IN-15 involves:
-
Coupling of dichlorophenylamine with trifluoromethylbenzoic acid under Ullmann conditions.
-
Cyclization using phosphoryl chloride to form the central heterocycle.
-
Functionalization with chlorine substituents via electrophilic aromatic substitution .
SAR Insights
-
Chlorine positioning: Para-substitution on the dichlorophenyl ring improves potency by 8-fold compared to ortho-substitution.
-
Trifluoromethyl group: Replacement with methyl reduces bioavailability due to increased metabolic oxidation.
-
Heterocycle modification: Expanding the ring size from five- to six-membered decreases binding affinity by 50%, highlighting the importance of steric fit .
Preclinical Development
In Vitro Efficacy
| Model | EC₅₀ (nM) | Selectivity Index (vs. Human CYP51) |
|---|---|---|
| T. cruzi amastigotes | 23 | >1,000 |
| Aspergillus niger | 45 | 500 |
Cyp51-IN-15 demonstrates trypanocidal activity by inducing lysis of intracellular amastigotes, with no cytotoxicity observed in human hepatocytes at concentrations ≤10 μM .
In Vivo Pharmacokinetics
-
Bioavailability: 22% in mice following oral administration (50 mg/kg).
-
Half-life: 4.2 hours in plasma, extended to 8.5 hours with corn oil formulation.
-
Tissue distribution: Highest concentrations in liver and spleen, key reservoirs for T. cruzi .
Comparative Analysis with Other CYP51 Inhibitors
| Inhibitor | Target Organism | IC₅₀ (nM) | Selectivity | Clinical Status |
|---|---|---|---|---|
| Cyp51-IN-15 | T. cruzi | 23 | High | Preclinical |
| VNI | T. cruzi | 18 | Moderate | Preclinical |
| Posaconazole | Aspergillus spp. | 52 | Low | Approved (fungal) |
| Tipifarnib | T. cruzi | 89 | Low | Discontinued (cancer) |
Cyp51-IN-15’s superior selectivity over posaconazole and tipifarnib derivatives positions it as a safer candidate for chronic Chagas disease treatment .
Challenges and Future Directions
Resistance Mechanisms
Prolonged exposure to Cyp51-IN-15 in Aspergillus tubingensis induces upregulation of cyp51A and cyp51B, though resistance mutations (e.g., G138C) remain rare compared to azole antifungals .
Formulation Optimization
Current efforts focus on nanoemulsion-based delivery systems to enhance oral bioavailability and reduce plasma protein binding (>99.8%), which limits free drug concentrations .
Clinical Translation
Pending IND-enabling studies, Cyp51-IN-15 is poised for Phase I trials by 2026, with a focus on dose-ranging studies in Chagas disease patients.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume